3,7-Dimethylnaphthalen-1-amine
Overview
Description
3,7-Dimethylnaphthalen-1-amine is an organic compound with the molecular formula C12H13N It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 3 and 7 positions and an amine group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylnaphthalen-1-amine typically involves the alkylation of naphthalene derivatives followed by amination. One common method is the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the methyl groups. This is followed by nitration to introduce a nitro group at the 1 position, which is then reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the controlled alkylation of naphthalene, followed by nitration and reduction. The choice of solvents, catalysts, and reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
3,7-Dimethylnaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7-Dimethylnaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound’s aromatic structure allows it to participate in π-π interactions, further modulating its effects on molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound, lacking the methyl and amine groups.
1-Aminonaphthalene: Similar structure but without the methyl groups.
3,7-Dimethylnaphthalene: Lacks the amine group.
Uniqueness
3,7-Dimethylnaphthalen-1-amine is unique due to the presence of both methyl and amine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,7-dimethylnaphthalen-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-3-4-10-5-9(2)7-12(13)11(10)6-8/h3-7H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQVVZDDTKCWTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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